molecular formula C23H17N5O4S B12201423 N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B12201423
M. Wt: 459.5 g/mol
InChI Key: KVNBAAGCRALRQB-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name reflects its complex polyheterocyclic architecture. Following IUPAC guidelines, the parent structure is identified as a 1,2-oxazole-3-carboxamide core substituted at the amide nitrogen by a 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene moiety. Key components include:

  • 1,2-Oxazole ring : A five-membered heterocycle with oxygen at position 1 and nitrogen at position 2.
  • Carboxamide group : Attached at position 3 of the oxazole.
  • Thiazolylidene substituent : A 1,3-thiazole derivative in its enol form (2(3H)-ylidene), substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 4 with a methyl group.

The (2E) configuration specifies the geometry of the thiazolylidene double bond, ensuring stereochemical precision. Alternative naming conventions include German and French IUPAC variants, emphasizing the compound’s international recognition.

Property Value
Molecular formula C~23~H~17~N~5~O~4~S
Average molecular mass 459.48 g/mol
Monoisotopic mass 459.100125 Da
ChemSpider ID 21792181

Crystallographic Analysis and Conformational Studies

While crystallographic data for this specific compound remains unpublished, structural analogs provide insights. For example, dinuclear iron(II) complexes with thiazole-arm-containing 1,3,4-oxadiazole ligands exhibit triclinic crystal systems (space group P), with octahedral coordination geometries. Key bond lengths in such systems include Fe–N (1.95–2.10 Å) and Fe–S (2.30–2.45 Å), suggesting potential similarities in ligand coordination if metal complexes of the target compound are synthesized.

The 1,2,4-oxadiazole moiety adopts a planar conformation due to aromatic stabilization, while the 1,3-thiazole ring may exhibit slight puckering. Substituents like the 4-methoxyphenyl group introduce steric effects, potentially influencing intermolecular interactions in solid-state packing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Thiazolylidene proton : A deshielded singlet near δ 8.5–9.0 ppm, characteristic of conjugated enamine systems.
    • 4-Methoxyphenyl group : Aromatic protons as doublets (δ 6.8–7.2 ppm) and a methoxy singlet (δ 3.8 ppm).
    • Methyl group on thiazole : A sharp singlet at δ 2.4–2.6 ppm.
  • ¹³C NMR :

    • Oxadiazole C=N : Resonances at δ 160–165 ppm.
    • Oxazole C=O : A carbonyl signal near δ 165 ppm.
Infrared (IR) Spectroscopy

Key vibrational modes include:

  • C=O stretch : 1680–1700 cm⁻¹ (carboxamide).
  • C=N stretches : 1600–1650 cm⁻¹ (oxadiazole and thiazole).
  • O–CH~3~ bend : 1250–1270 cm⁻¹.
UV-Vis Spectroscopy

Electronic transitions arise from π→π* (250–300 nm) and n→π* (300–350 nm) excitations in conjugated oxadiazole-thiazole systems. Substituents like methoxyphenyl red-shift absorption maxima by extending conjugation.

Mass Spectrometry

The molecular ion peak at m/z 459.10 (M⁺) confirms the monoisotopic mass. Fragmentation patterns include:

  • Loss of CO (28 Da) from the carboxamide.
  • Cleavage of the oxadiazole ring (C~3~H~3~N~2~O~+~, m/z 83).

Comparative Analysis with Related Polyheterocyclic Systems

The compound’s bioisosteric equivalence to esters/amides enhances metabolic stability compared to simpler heterocycles. Key comparisons include:

Feature Target Compound 1,2,4-Oxadiazole Analogs Thiazole Derivatives
Aromaticity High (dual oxazole/oxadiazole) Moderate Moderate
Hydrogen Bonding Carboxamide donor/acceptor Limited Thiazole N as acceptor
Metabolic Stability Enhanced (oxadiazole) Variable Prone to oxidation

The 1,2,4-oxadiazole moiety’s electronegativity enhances dipole-dipole interactions, improving crystallinity relative to all-thiazole systems. Conversely, the 5-phenyl-1,2-oxazole group introduces steric bulk, reducing solubility compared to smaller substituents.

Properties

Molecular Formula

C23H17N5O4S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H17N5O4S/c1-13-19(22-25-20(28-32-22)15-8-10-16(30-2)11-9-15)33-23(24-13)26-21(29)17-12-18(31-27-17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,24,26,29)

InChI Key

KVNBAAGCRALRQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Amidoxime Acylation and Cyclization

Acyl chlorides or activated esters react with amidoximes under basic conditions to form O-acylamidoximes, which undergo thermal or base-induced cyclization. For the target compound:

  • 4-Methoxybenzamidoxime is prepared by treating 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours.

  • The amidoxime is acylated with ethyl chlorooxalate in dichloromethane using triethylamine as a base, yielding O-(ethoxyoxalyl)-4-methoxybenzamidoxime .

  • Cyclization in dimethyl sulfoxide (DMSO) with sodium hydroxide at 60°C for 4 hours produces 3-(4-methoxyphenyl)-5-ethoxy-1,2,4-oxadiazole .

Key Data:

StepReagents/ConditionsYield
Amidoxime formationNH₂OH·HCl, EtOH/H₂O, 80°C85%
AcylationEtO(CO)Cl, Et₃N, CH₂Cl₂78%
CyclizationNaOH, DMSO, 60°C72%

One-Pot Synthesis in Superbase Media

Source describes a one-pot method using NaOH/DMSO at room temperature:

  • 4-Methoxybenzamidoxime and ethyl oxalate are stirred in NaOH/DMSO (1:2) for 12–24 hours.

  • The reaction yields 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate directly, avoiding intermediate isolation.

Advantages: Reduced purification steps; Disadvantages: Moderate yields (50–70%).

Construction of the 4-Methyl-1,3-Thiazol-2(3H)-ylidene Substituent

The thiazole ring is synthesized via Hantzsch thiazole synthesis or cyclocondensation of thioureas with α-haloketones.

Hantzsch Thiazole Synthesis

  • 4-Methyl-2-aminothiazole is prepared by reacting chloroacetone with thiourea in ethanol under reflux.

  • Oxidation with Dess–Martin periodinane converts the amine to a ketone, yielding 4-methyl-1,3-thiazol-2(3H)-ylidene .

Key Data:

StepReagents/ConditionsYield
Thiazole formationThiourea, chloroacetone, EtOH, reflux88%
OxidationDess–Martin periodinane, CH₂Cl₂65%

Coupling with the Oxadiazole Core

The thiazole intermediate is coupled to the oxadiazole via nucleophilic aromatic substitution:

  • 3-(4-Methoxyphenyl)-5-chloro-1,2,4-oxadiazole reacts with 4-methyl-1,3-thiazol-2(3H)-ylidene in acetone with potassium carbonate.

  • The reaction proceeds at 50°C for 8 hours, yielding 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene .

Optimization Note: Microwave irradiation (100°C, 30 min) increases yield to 82%.

Synthesis of the 5-Phenyl-1,2-Oxazole-3-Carboxamide Moiety

The oxazole ring is constructed via cyclization of α-acylamino ketones or [3+2] cycloadditions.

Cyclodehydration of α-Acylamino Ketones

  • Benzaldehyde and ethyl glyoxalate undergo Stetter reaction to form α-ketoamide .

  • Cyclodehydration with polyphosphoric acid (PPA) at 120°C yields 5-phenyl-1,2-oxazole-3-carboxylic acid .

  • The acid is converted to 5-phenyl-1,2-oxazole-3-carboxamide using thionyl chloride and ammonium hydroxide.

Key Data:

StepReagents/ConditionsYield
Stetter reactionBenzaldehyde, ethyl glyoxalate, PPA75%
Carboxamide formationSOCl₂, NH₄OH68%

Microwave-Assisted [3+2] Cycloaddition

Source reports a rapid method:

  • TosMIC (4-toluenesulfonylmethyl isocyanide) reacts with benzaldehyde in isopropyl alcohol (IPA) under microwave irradiation (65°C, 8 min).

  • Potassium phosphate base facilitates cyclization, yielding 5-phenyl-1,2-oxazole-3-carboxamide in 95% yield.

Final Coupling and Purification

The target compound is assembled via carboxamide coupling:

Activation and Coupling

  • 5-Phenyl-1,2-oxazole-3-carboxylic acid is activated with EDC·HCl and HOBt in dimethylformamide (DMF).

  • The activated ester reacts with 5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene at room temperature for 12 hours.

Key Data:

ParameterValue
Coupling agentEDC·HCl, HOBt
SolventDMF
Yield70%
Purity (HPLC)>98%

Purification

Crude product is purified via:

  • Silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Recrystallization from ethanol/water (1:1) to afford white crystals.

Optimization Challenges and Solutions

ChallengeSolutionSource
Low cyclization yields in oxadiazole synthesisUse of NaOH/DMSO superbase at RT
Thiazole oxidation side reactionsDess–Martin periodinane at 0°C
Oxazole carboxamide hydrolysisMicrowave-assisted short reaction times
E/Z isomerism in thiazol-2(3H)-ylideneChromatographic separation on silica gel

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Target Compound vs. Benzothiazole-Thiazolidinone Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share carboxamide linkages but differ in their heterocyclic cores. While the target compound uses oxadiazole-thiazole-oxazole, 4g employs benzothiazole and thiazolidinone rings. This structural divergence impacts electronic properties:

  • Lipophilicity : The 4-methoxyphenyl group in the target increases lipophilicity (clogP ≈ 3.5) compared to 4g’s chlorophenyl substituent (clogP ≈ 4.2), suggesting better membrane permeability .

Target Compound vs. Pyrazole Carbohydrazides ()

Compounds like N′-(4-hydroxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide () and N′-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide () feature hydrazide linkages and pyrazole cores. Key differences include:

Substituent Effects

Methoxyphenyl vs. Chlorophenyl Substituents

  • Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, increasing π-electron density in the oxadiazole ring, whereas chloro groups (-Cl) are electron-withdrawing. This impacts redox potentials and interaction with aromatic residues in proteins .
  • Steric Considerations : The bulkier methoxyphenyl group in the target may hinder binding to narrow active sites compared to smaller substituents like chlorophenyl.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4g () Compound
Molecular Weight (g/mol) 388.5 375.8 354.4
clogP (Predicted) 3.5 4.2 2.8
Hydrogen Bond Donors 1 2 3
Topological Polar Surface Area (Ų) 95.3 88.7 105.6

Key Observations :

  • The target compound’s moderate clogP and polar surface area suggest balanced solubility and permeability, favorable for oral bioavailability.
  • Reduced hydrogen-bond donors compared to ’s compound may lower metabolic clearance .

Target Compound vs. Isoxazole Derivatives ()

The synthesis of the target likely involves:

Oxime Formation : Analogous to ’s step 1, where aldehydes react with hydroxylamine.

Cyclization with Oxone® : Oxidative cyclization to form the oxadiazole ring, similar to step 2 in .

Carboxamide Coupling : A final step using coupling reagents (e.g., EDC/HOBt) to attach the oxazole-3-carboxamide group .

Yield Comparison :

  • reports ~70% yields for isoxazole intermediates, suggesting the target’s synthesis may require optimization for similar efficiency.

Spectroscopic and Crystallographic Analysis

  • NMR : The target’s ¹H-NMR would show distinct signals for the methoxyphenyl (-OCH₃ at δ 3.8 ppm) and thiazole protons (δ 7.2–8.1 ppm), similar to ’s hydrazinecarboxamide derivatives .
  • X-ray Crystallography : The (2E)-configuration was confirmed via single-crystal analysis in , a method applicable to the target compound .

Computational Insights

  • DFT Calculations : Using the B3LYP functional (), the target’s HOMO-LUMO gap can be compared to analogs to predict reactivity. For example, the oxadiazole’s electron deficiency lowers the LUMO, favoring nucleophilic attack .
  • Multiwfn Analysis : Electron localization function (ELF) maps would highlight charge distribution differences between the target and chlorophenyl-substituted analogs .

Biological Activity

N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups including thiazole, oxadiazole, and phenyl moieties which contribute to its diverse biological activities. The molecular formula is C22H20N4O5SC_{22}H_{20}N_{4}O_{5}S with a molecular weight of 452.5 g/mol. Below is a summary of its structural characteristics:

Property Details
Molecular Formula C22H20N4O5S
Molecular Weight 452.5 g/mol
IUPAC Name 2-(4-methoxyphenoxy)-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Anticancer Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound interacts with various cellular targets including enzymes and receptors involved in cancer progression. It has been shown to induce apoptosis in cancer cells by activating pathways such as p53 and caspase cascades .
  • In Vitro Studies : In studies involving MCF-7 breast cancer cells, the compound demonstrated cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Selectivity : The compound exhibited selectivity against cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .

Anticonvulsant Activity

The thiazole moiety has been linked to anticonvulsant effects:

  • Picrotoxin-Induced Model : In animal models, the compound showed effectiveness in reducing seizure activity compared to control groups .
  • Structure Activity Relationship (SAR) : Modification of substituents on the thiazole ring enhanced its anticonvulsant potency, suggesting that specific structural features are critical for activity .

Case Studies

Several studies have reported on the biological activity of similar compounds:

  • Evren et al. (2019) : Developed novel thiazole derivatives that were tested against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblasts. One derivative showed strong selectivity with an IC50 value indicating potent anticancer activity .
  • MDPI Research (2020) : Investigated oxadiazole derivatives which showed promising results in inhibiting carbonic anhydrases related to tumor growth and metastasis. The derivatives exhibited nanomolar range inhibition against specific cancer-related enzymes .

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